Product packaging for Boc-(R)-gamma-(4-chlorobenzyl)-L-proline(Cat. No.:)

Boc-(R)-gamma-(4-chlorobenzyl)-L-proline

Cat. No.: B15129228
M. Wt: 339.8 g/mol
InChI Key: CYTDFJOBCYJCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Proline and its Analogues in Peptide and Protein Chemistry

Proline, a unique proteinogenic amino acid, is distinguished by its cyclic pyrrolidine (B122466) side chain that incorporates the backbone amide nitrogen. This rigid structure imposes significant conformational constraints on the polypeptide chain, often inducing turns and disrupting secondary structures like alpha-helices and beta-sheets. mdpi.com The peptide bond preceding a proline residue can adopt both cis and trans conformations with a lower energy barrier than other amino acids, a property that is critical in protein folding and function. nih.govnih.gov

The strategic importance of proline has led to the extensive development of its analogues. nih.gov By modifying the pyrrolidine ring, researchers can fine-tune the conformational preferences of peptides, thereby influencing their biological activity. These modifications can range from simple substitutions on the ring to alterations in ring size, all aimed at creating peptides with improved pharmacological profiles. thieme-connect.de

Role of Unnatural Amino Acids as Chiral Building Blocks in Drug Discovery

Unnatural amino acids are invaluable tools in modern drug discovery, serving as chiral building blocks for the synthesis of peptidomimetics and other complex organic molecules. Their structural diversity allows for the creation of vast chemical libraries for screening against various biological targets. By replacing natural amino acids with their unnatural counterparts, medicinal chemists can overcome many of the limitations of peptide-based drugs, such as poor metabolic stability and low oral bioavailability. The introduction of these novel building blocks can lead to compounds with enhanced therapeutic properties.

Contextualization of Boc-(R)-gamma-(4-chlorobenzyl)-L-proline as a Specialized Amino Acid Derivative

This compound is a prime example of a highly specialized, unnatural amino acid derivative designed for specific applications in chemical biology and drug discovery. It combines several key features: the foundational proline scaffold, a Boc (tert-butyloxycarbonyl) protecting group on the amine, and a 4-chlorobenzyl group stereospecifically installed at the gamma-carbon position.

The Boc group is a widely used protecting group in peptide synthesis, facilitating the controlled, stepwise assembly of amino acids into a peptide chain. The 4-chlorobenzyl substituent at the gamma-position is of particular interest. This bulky, hydrophobic group can significantly influence the puckering of the pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond. These conformational effects can be harnessed to design peptides with specific three-dimensional structures, which is crucial for their interaction with biological targets. researchgate.net This derivative is particularly valuable in the synthesis of peptide-based therapeutics, especially in fields like oncology and neurology. chemimpex.comnih.gov

Below is a table summarizing the key chemical properties of this compound:

PropertyValue
CAS Number 959576-35-3
Molecular Formula C17H22ClNO4
Molecular Weight 339.82 g/mol
Appearance White to off-white powder
Purity ≥ 98%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22ClNO4 B15129228 Boc-(R)-gamma-(4-chlorobenzyl)-L-proline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTDFJOBCYJCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Profile of Boc R Gamma 4 Chlorobenzyl L Proline

General Synthetic Strategies for Gamma-Substituted Prolines

The synthesis of gamma-substituted prolines often begins with a chiral starting material, such as L-pyroglutamic acid or 4-hydroxy-L-proline, to establish the desired stereochemistry at the alpha-carbon. A common approach involves the diastereoselective alkylation of a protected pyroglutamic acid derivative. The protecting group on the nitrogen, often a bulky group, directs the incoming electrophile to the opposite face of the ring, thereby controlling the stereochemistry at the gamma-position.

Another strategy involves the conjugate addition of an organometallic reagent to an α,β-unsaturated lactam derived from a chiral precursor. This is followed by cyclization to form the pyrrolidine (B122466) ring with the desired substitution pattern.

Introduction of the Boc Protecting Group

The Boc (tert-butyloxycarbonyl) protecting group is typically introduced by reacting the free amine of the proline derivative with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base. biointerfaceresearch.com This reaction is generally high-yielding and results in the formation of a stable carbamate (B1207046) that protects the amine from participating in subsequent reactions. The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), which is a key step in solid-phase peptide synthesis. biointerfaceresearch.com

Characterization and Spectroscopic Data

The characterization of this compound involves a combination of spectroscopic techniques to confirm its structure and purity.

Spectroscopic TechniqueExpected Observations
Nuclear Magnetic Resonance (NMR) ¹H NMR would show characteristic signals for the Boc group (a singlet around 1.4 ppm), the protons of the pyrrolidine ring, and the aromatic protons of the 4-chlorobenzyl group. ¹³C NMR would confirm the presence of all 17 carbon atoms in their respective chemical environments.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of the compound (339.82 g/mol ), confirming its elemental composition.
Infrared (IR) Spectroscopy The IR spectrum would display characteristic absorption bands for the C=O stretching of the carboxylic acid and the carbamate, as well as N-H bending and C-H stretching vibrations.
Optical Rotation The specific rotation, measured using a polarimeter, would confirm the enantiomeric purity of the compound.

Conformational Analysis and Stereochemical Control

Intrinsic Conformational Restraints of the Pyrrolidine (B122466) Ring in Proline Analogues

The five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered conformations, known as the Cγ-endo (down) and Cγ-exo (up) puckers. nih.govbeilstein-journals.org These puckers are defined by the displacement of the Cγ carbon atom relative to the plane formed by the other four ring atoms. beilstein-journals.org The energy barrier for interconversion between these two puckered states is relatively low, allowing for dynamic equilibrium in solution. nih.gov

The puckering of the pyrrolidine ring directly influences the backbone dihedral angle φ (phi), which is restricted to a narrow range of values, typically around -60° to -75°. nih.gov This inherent restraint is a key factor in proline's role as a "helix breaker" in secondary protein structures like α-helices and β-sheets. mdpi.com The endo and exo puckers are associated with different backbone conformations. The exo pucker is often found in compact secondary structures like the polyproline II (PPII) helix, while the endo pucker favors more extended conformations and is strongly associated with the cis conformation of the preceding peptide bond. nih.govnih.gov

Influence of the (R)-gamma-(4-chlorobenzyl) Substitution on Backbone and Side Chain Dihedral Angles

The introduction of a substituent at the Cγ position, as in Boc-(R)-gamma-(4-chlorobenzyl)-L-proline, has a profound impact on the conformational equilibrium of the pyrrolidine ring. The stereochemistry and nature of the substituent dictate the preferred pucker. For γ-substituted prolines, steric and stereoelectronic effects are the primary determinants of conformational preference. nih.gov

In the case of a bulky substituent at the 4R position, steric hindrance generally favors an endo ring pucker to place the substituent in a pseudo-equatorial position, thereby minimizing steric clashes. nih.gov The 4-chlorobenzyl group is sterically demanding. Furthermore, the presence of an electronegative chlorine atom can introduce stereoelectronic effects, although its influence might be secondary to the steric bulk. nih.gov For instance, while highly electronegative substituents like fluorine at the 4R position favor an exo pucker due to the gauche effect, the larger atomic radius of chlorine can lead to steric effects dominating over electronic effects. nih.gov

The (R)-configuration of the substituent at the gamma-carbon, combined with its steric bulk, is expected to significantly favor the Cγ-endo pucker. This, in turn, influences the backbone dihedral angles, promoting a more extended conformation and potentially increasing the population of the cis isomer of the preceding peptide bond. nih.gov

Table 1: Predicted Conformational Preferences of this compound
ParameterPredicted PreferenceRationale
Pyrrolidine Ring PuckerCγ-endoThe bulky (R)-gamma-(4-chlorobenzyl) substituent favors a pseudo-equatorial position to minimize steric strain. nih.gov
Backbone ConformationExtendedThe Cγ-endo pucker is associated with more extended peptide backbone conformations. nih.gov
Preceding Peptide BondHigher propensity for cisThe Cγ-endo pucker is known to stabilize the cis conformation of the X-Pro bond. nih.gov

Spectroscopic Techniques for Conformational Elucidation of Proline Derivatives

A variety of spectroscopic techniques are employed to experimentally determine the conformational preferences of proline derivatives.

Table 2: Typical ¹H NMR Parameters for Conformational Analysis of Proline Derivatives
NMR ParameterInformation GainedTypical Observation
Separate sets of proton signalscis/trans isomerismIntegration of signals allows for quantification of the isomer ratio.
³J(Hα, Hβ) coupling constantsRing PuckerDifferent coupling constant values are indicative of specific dihedral angles and thus the endo/exo pucker.
Nuclear Overhauser Effects (NOEs)Spatial Proximity of ProtonsNOEs between backbone and side-chain protons help to define the overall conformation.

Infrared (IR) Spectroscopy for Amide Bond Conformation

Infrared (IR) spectroscopy is particularly useful for examining the conformation of the amide bonds within a peptide. The amide I band (primarily C=O stretching) and the amide II band (a combination of N-H bending and C-N stretching) are sensitive to the local secondary structure. In proline-containing peptides, the absence of an N-H bond on the proline nitrogen means there is no amide II band associated with this residue. researchgate.net However, the amide I band frequency can still provide information about the conformation of the peptide backbone. Two-dimensional IR (2D IR) spectroscopy can offer enhanced resolution and more detailed structural insights by revealing couplings between different vibrational modes.

Computational Chemistry Approaches to Model Conformational Landscapes

Computational chemistry provides a powerful complement to experimental techniques for studying the conformational preferences of proline derivatives. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformations and to map the potential energy surface. mdpi.com These calculations can predict the most stable ring pucker and the preferred backbone dihedral angles. Molecular dynamics (MD) simulations can be employed to explore the dynamic behavior of the molecule in solution, providing insights into the interconversion between different conformational states. Such computational studies can help to rationalize experimental observations and provide a more detailed understanding of the structural effects of the (R)-gamma-(4-chlorobenzyl) substitution.

Molecular Dynamics Simulations and Energy Minimization of Substituted Prolines

Molecular dynamics (MD) simulations and energy minimization are powerful computational techniques used to explore the conformational preferences of molecules like substituted prolines. nih.govmdpi.com These methods allow researchers to predict the relative stabilities of different ring puckers and peptide bond isomers. nih.gov

For γ-substituted prolines, MD simulations can elucidate the dynamic interplay between the substituent and the pyrrolidine ring, revealing the favored puckering states (endo vs. exo). nih.gov Energy minimization calculations, often performed after simulations, identify the lowest energy conformations. mdpi.com For a bulky substituent like a 4-chlorobenzyl group at the 4R position, simulations would likely show a strong preference for the Cγ-endo pucker to avoid steric hindrance. nih.gov This is because the anti-orientation between the substituent and the imide nitrogen in the endo state is less sterically crowded than the gauche orientation in the exo state. nih.gov

A study on proline and its derivative, 4-hydroxyproline, utilized MD simulations to refine force fields, enabling more accurate predictions of sidechain dynamics and structural properties. nih.gov This approach, which matches simulation data with experimental NMR data, can be applied to more complex analogues like this compound to accurately model its conformational behavior in various environments. nih.gov

Table 1: Predicted Conformational Preferences of 4R-Substituted Prolines

Substituent Type Favored Ring Pucker Rationale
Bulky (e.g., 4-chlorobenzyl) Cγ-endo Minimizes steric strain by placing the substituent in a pseudo-equatorial position. nih.gov

Quantum Mechanical Calculations for Conformational Preferences

Quantum mechanical (QM) calculations provide a more accurate description of the electronic effects that govern molecular conformation than classical molecular mechanics. nih.govunc.edu Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to investigate the conformational energies of proline analogues. unc.edunih.gov

QM studies on 4-substituted prolines have revealed the importance of stereoelectronic effects, such as the gauche effect. nih.govnih.gov For instance, in 4-fluoroproline, an electron-withdrawing fluorine atom at the 4R position stabilizes the Cγ-exo pucker, overriding steric considerations. researchgate.net The 4-chlorobenzyl group is generally considered sterically demanding rather than strongly electron-withdrawing in this context. Therefore, its influence is expected to be dominated by steric factors, favoring the endo pucker.

A computational study on proline and 4R-hydroxyproline dipeptide analogues using QM methods found that in a vacuum, a reversed gamma turn was the most stable conformation for both ring puckerings. nih.govresearchgate.net However, when solvent effects were included, the experimentally observed conformer became the most stable. nih.govresearchgate.net This highlights the importance of considering the environment when predicting the conformational behavior of these complex molecules.

Impact of Proline Analogues on Peptide Conformation and Turn Induction

The unique conformational properties of proline make it a key residue for inducing specific secondary structures, particularly β-turns and polyproline helices. mdpi.com The introduction of substituted proline analogues can further enhance or modify this turn-inducing ability. mdpi.comacs.org

Given that the bulky 4-chlorobenzyl group in this compound is predicted to favor the endo pucker, its incorporation into a peptide sequence would be expected to act as a potent β-turn inducer. The steric bulk of the substituent restricts the conformational freedom of the peptide backbone, pre-organizing it into a turn structure. Studies on other bulky γ-substituted prolines have confirmed their utility as scaffolds for β-turns. nih.gov The five-membered ring of proline derivatives is known to favor the induction of β-turns in peptide models. acs.org

Table 2: Influence of Proline Ring Pucker on Peptide Secondary Structure

Favored Ring Pucker Associated Dihedral Angles (φ) Likely Secondary Structure
Cγ-exo More compact (~ -60° to -70°) Polyproline II (PPII) Helix nih.gov

Applications in Advanced Medicinal Chemistry and Rational Drug Design

Utilization as a Key Chiral Building Block in Peptide Synthesis and Assembly

Boc-(R)-gamma-(4-chlorobenzyl)-L-proline is a valuable chiral building block in the intricate process of peptide synthesis. chemimpex.com Its utility stems from the foundational role of the proline ring in inducing specific secondary structures, such as β-turns and polyproline helices, within a peptide chain. The tert-butyloxycarbonyl (Boc) protecting group on the amino acid ensures its stability and facilitates controlled, stepwise assembly of the peptide. chemimpex.comchemimpex.com

Facilitation of Peptide Bond Formation and Maintenance of Chiral Integrity

The primary function of this compound in peptide synthesis is to enable the formation of a peptide bond while preserving the stereochemical integrity of the molecule. chemimpex.com The Boc protecting group is crucial in preventing unwanted side reactions at the N-terminus during the coupling of sequential amino acids. The inherent rigidity of the proline ring, further influenced by the gamma-substituent, helps to maintain a defined conformation, which is critical for the final biological activity of the peptide. The process ensures that the specific three-dimensional structure, essential for molecular recognition and interaction with biological targets, is achieved.

Compatibility with Diverse Peptide Coupling Reagents and Reaction Conditions

A significant advantage of this compound is its compatibility with a wide array of peptide coupling reagents and reaction conditions. chemimpex.com This versatility allows for its seamless integration into various solid-phase and solution-phase peptide synthesis strategies. The stability of the Boc group under different coupling conditions, combined with the predictable reactivity of the carboxylic acid group, makes it a reliable component in the synthesis of complex peptides.

Coupling Reagent ClassSpecific ExamplesCompatibility Notes
Carbodiimides DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide)Effective, but may require additives like HOBt to minimize racemization.
Onium Salts (Aminium/Uronium) HATU, HBTU, TBTUGenerally high coupling efficiency and low racemization. researchgate.net
Phosphonium Salts PyBOP, PyAOPKnown for rapid and efficient coupling, especially for sterically hindered amino acids. researchgate.net
Acyl Halides Pivaloyl chloride, SOCl2Highly reactive, can be effective for difficult couplings involving secondary amines like proline. researchgate.net

Design and Synthesis of Peptidomimetics Incorporating Substituted Prolines

The incorporation of substituted prolines, such as this compound, is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. nih.govthieme-connect.de The 4-chlorobenzyl group introduces specific steric and electronic features that can be exploited to enhance the therapeutic potential of peptide-based drugs.

Strategies for Enhancing Metabolic Stability and Bioavailability in Peptide Analogues

A major challenge in the development of peptide therapeutics is their susceptibility to degradation by proteases and poor oral bioavailability. nih.govresearchgate.net Introducing non-natural amino acids like gamma-substituted prolines can significantly enhance metabolic stability. The bulky 4-chlorobenzyl group can sterically hinder the approach of proteolytic enzymes, thereby increasing the half-life of the peptide in biological systems. Furthermore, modifications that increase lipophilicity can improve absorption and bioavailability.

Modification StrategyRationaleExpected Outcome
Steric Shielding The 4-chlorobenzyl group physically blocks access of proteases to the peptide backbone.Increased resistance to enzymatic degradation.
Conformational Rigidity The substituted proline ring locks the peptide into a conformation that is not recognized by proteases.Enhanced metabolic stability. nih.gov
Increased Lipophilicity The aromatic and chloro substituents increase the overall hydrophobicity of the peptide.Improved membrane permeability and potentially better oral bioavailability. nih.gov

Mimicry of Natural Peptide Motifs for Receptor Binding and Enzyme Inhibition

Peptidomimetics containing substituted prolines can be designed to mimic the bioactive conformations of natural peptides, allowing them to bind to specific receptors or inhibit enzymes with high affinity and selectivity. nih.gov The defined geometry imposed by the substituted proline ring can pre-organize the peptide into a conformation that is optimal for interacting with a biological target. This can lead to the development of potent agonists or antagonists for various receptors, as well as highly specific enzyme inhibitors. For example, proline-rich motifs are known to be involved in numerous protein-protein interactions, and peptidomimetics incorporating this compound can be used to modulate these interactions in disease states. nih.govnih.gov

Incorporating Non-Natural Amino Acids for Conformational Control

The precise control of peptide conformation is crucial for its biological activity. nih.gov The incorporation of non-natural amino acids with specific stereochemistry and substituents, such as this compound, provides a powerful tool for conformational control. nih.govresearchgate.net The steric bulk and electronic properties of the 4-chlorobenzyl group can influence the puckering of the proline ring and the cis/trans isomerization of the preceding peptide bond. This allows for the stabilization of specific secondary structures, such as β-turns or helices, which are often critical for biological function. By rationally designing peptides with these constrained amino acids, researchers can fine-tune the three-dimensional structure to optimize binding affinity, selectivity, and efficacy. unmc.edu

Contributions to Structure-Activity Relationship (SAR) Studies in Drug Discovery

This compound is an invaluable tool in structure-activity relationship (SAR) studies, which are fundamental to rational drug design. SAR studies systematically alter the structure of a molecule to understand how these changes affect its biological activity. This process allows medicinal chemists to optimize lead compounds into potent and selective drug candidates.

Modulatory Effects of the 4-chlorobenzyl Group on Ligand-Target Interactions

The 4-chlorobenzyl group is not merely a passive structural component; it actively modulates how a molecule interacts with its biological target. Its influence stems from a combination of steric, hydrophobic, and electronic properties.

Hydrophobicity and Steric Bulk : The benzyl (B1604629) portion of the group introduces significant hydrophobicity, which can lead to favorable interactions with nonpolar, hydrophobic pockets within a protein's binding site. nih.gov Research on a series of substituted benzylproline derivatives as inhibitors for the glutamine transporter ASCT2, a target in cancer therapy, demonstrated that increasing the hydrophobicity of the side chain generally increased the apparent binding affinity. nih.gov The steric bulk of the group can also help to orient the molecule within the binding site, maximizing other crucial interactions. biomedres.us

Electronic Effects : The chlorine atom at the 4-position of the benzyl ring is an electron-withdrawing group. biomedres.us This alters the electron density of the aromatic ring, potentially creating favorable dipole-dipole or quadrupole interactions with the protein target. Chlorine's presence can also lead to the formation of halogen bonds, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains, which can significantly enhance binding affinity and selectivity. The strategic placement of chlorine is a well-established tactic in medicinal chemistry to improve the potency and pharmacokinetic properties of drug candidates. nih.gov

The table below illustrates how modifications to a benzylproline scaffold can influence inhibitory activity, based on data from related compound studies.

Substituent on Benzyl Ring Effect on Hydrophobicity Potential Influence on Target Binding
Hydrogen (unsubstituted)BaselineForms basic hydrophobic and π-stacking interactions.
4-ChloroIncreasedEnhances hydrophobic interactions; introduces potential for halogen bonding and favorable dipole interactions. nih.govnih.gov
4-FluoroIncreasedSimilar to chloro but with different electronic properties and a smaller size, affecting the strength of halogen bonds.
4-MethylSignificantly IncreasedIncreases hydrophobicity and steric bulk, potentially improving binding in large nonpolar pockets.

Stereochemical Influence on Binding Modes and Selectivity to Enantioselective Proteins

The three-dimensional structure of a drug is paramount for its activity, and the specific stereochemistry of this compound is a defining feature. Biological targets such as enzymes and receptors are chiral, meaning they can distinguish between different stereoisomers of a ligand, often with one isomer being highly active while another is inactive. rsc.org

The proline ring itself is unique among amino acids because its side chain loops back to form a five-membered ring with the backbone nitrogen. nih.govresearchgate.net This severely restricts the conformational flexibility of the peptide backbone, locking it into a specific shape. nih.gov The defined stereochemistry at two key centers—the L-configuration of the proline alpha-carbon and the (R)-configuration at the gamma-carbon where the 4-chlorobenzyl group is attached—creates a rigid and unique three-dimensional arrangement. This precise spatial orientation is critical for fitting into a specific binding site on an enantioselective protein, much like a key fits into a lock. This stereochemical rigidity can lead to higher binding affinity and, crucially, greater selectivity for the intended target over other proteins, which helps to minimize off-target effects. nih.gov

Development of Targeted Therapies and Bioactive Molecules

The distinct structural features of this compound make it a valuable starting point for the development of targeted therapies. It serves as a sophisticated building block in the synthesis of molecules designed to interact with specific pathways involved in disease. chemimpex.com

Applications in Oncology and Cancer Research

In oncology, this compound is used in the synthesis of peptide-based therapeutics and small molecule inhibitors that target mechanisms essential for cancer cell growth and survival. chemimpex.comchemimpex.com A prominent area of research is the development of inhibitors for amino acid transporters that are overexpressed in cancer cells. nih.gov

For example, many aggressive cancers exhibit a high dependency on the amino acid glutamine. The transporter ASCT2 is a primary route for glutamine uptake in these cells, making it a promising therapeutic target. Structure-activity relationship studies on benzylproline derivatives have identified them as inhibitors of ASCT2. nih.gov The benzylproline scaffold provides a core structure that can be modified to optimize potency and selectivity for the transporter, and the 4-chlorobenzyl group is a key modification in this optimization process. nih.gov By blocking glutamine transport, these inhibitors can effectively starve cancer cells of a critical nutrient, leading to reduced growth and proliferation.

Target Therapeutic Strategy Role of this compound
ASCT2 TransporterInhibition of glutamine uptake in cancer cells. nih.govServes as a scaffold for potent and selective inhibitors. nih.gov
Peptide-based TherapeuticsMimicking or blocking protein-protein interactions involved in cancer signaling.A key building block for creating structurally defined peptidomimetics. chemimpex.com

Utility in Neuroscience and Neurological Disorder Therapeutics

The parent amino acid, L-proline, is itself a neuroactive molecule in the central nervous system (CNS), where it can modulate both excitatory and inhibitory neurotransmission. nih.govresearchgate.net Dysregulation of proline levels and its metabolism has been linked to certain neurological and psychiatric conditions. nih.gov This inherent biological activity makes proline derivatives valuable scaffolds for designing drugs that target the CNS.

This compound is utilized to synthesize novel compounds aimed at treating neurological disorders. chemimpex.com These compounds can be designed to interact with specific targets such as proline transporters or receptors that play a role in synaptic transmission. researchgate.net The lipophilic nature of the 4-chlorobenzyl group can also be advantageous for CNS drugs, as it can potentially aid in crossing the blood-brain barrier, a significant challenge in neurological drug development. Research suggests that L-proline may act as a mimetic of the inhibitory neurotransmitter GABA, which could be a pathway for its neurological effects. nih.gov

Bioconjugation Strategies Utilizing this compound for Enhanced Drug Delivery Systems

Bioconjugation is a chemical strategy used to link a therapeutic molecule to a larger carrier, such as a polymer, protein, or nanoparticle, to improve its delivery and performance in the body. pharmiweb.comspringernature.com this compound possesses functional groups that are amenable to such strategies, making it a useful component in advanced drug delivery systems. chemimpex.com

The primary sites for conjugation on the molecule are the carboxylic acid group of the proline and the amine group, which is initially protected by the tert-butyloxycarbonyl (Boc) group. The Boc group is stable during many synthetic steps but can be readily removed to reveal a reactive primary amine. These two functional groups allow for controlled, site-specific attachment to carrier molecules using well-established chemical reactions.

For instance, the carboxylic acid can be activated and coupled to an amine group on a carrier molecule (e.g., a protein or a polymer like polyethylene (B3416737) glycol) through amide bond formation, often facilitated by coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net This approach can enhance the solubility and circulation half-life of a drug, reduce immunogenicity, and enable targeted delivery to specific tissues.

The table below outlines potential bioconjugation strategies.

Reactive Site on Proline Derivative Carrier Molecule Linking Chemistry Potential Therapeutic Advantage
Carboxylic AcidAntibody, Polymer (e.g., PEG)Amide bond formation (e.g., EDC coupling)Targeted delivery to specific cells (Antibody-Drug Conjugate), increased circulation time, reduced toxicity. pharmiweb.comresearchgate.net
Amine (after Boc deprotection)Drug-Polymer ConjugateAmide bond formationAttachment as a targeting ligand or part of a larger therapeutic construct.
4-chlorobenzyl groupN/A (not a typical conjugation site)N/APrimarily influences target binding rather than serving as a conjugation handle.

Future Perspectives and Emerging Research Directions

Integration with Combinatorial Chemistry and High-Throughput Screening Platforms

The proline scaffold is a privileged structure in medicinal chemistry, known for inducing specific turns in peptide chains and providing a rigid framework for orienting functional groups. nih.govsigmaaldrich.com Boc-(R)-gamma-(4-chlorobenzyl)-L-proline is exceptionally well-suited for integration into combinatorial chemistry workflows to generate vast libraries of diverse molecules. The true power of this compound lies in the derivatization potential of its three key components: the proline ring, the N-terminal Boc group, and the C-terminal carboxylic acid. However, the 4-chlorobenzyl group serves as the most immediate and versatile point for diversification.

By employing parallel synthesis techniques, the 4-chlorobenzyl moiety can be systematically replaced with a wide array of substituted benzyl (B1604629) groups or other aromatic and aliphatic functionalities. This allows for the creation of focused libraries where the core proline conformation is maintained while the steric and electronic properties of the gamma-substituent are finely tuned. These libraries are ideal for screening against biological targets using high-throughput screening (HTS) methods.

Modern HTS platforms, such as fluorescence-activated cell sorting (FACS) and novel fiber-optic array scanning technology (FAST), can screen millions of compounds immobilized on beads in a very short time. nih.gov By attaching each unique proline analog to a bead support, researchers can rapidly identify "hits" that bind to a fluorescently labeled target protein. nih.gov For instance, DNA-encoded library technology (ELT) combined with HTS has successfully identified potent proline-based inhibitors of the p300/CBP histone acetyltransferase (HAT), demonstrating the power of this approach for discovering novel therapeutic leads. acs.org The structural rigidity of the proline backbone in this compound reduces the entropic penalty upon binding, increasing the potential for high-affinity interactions with target proteins.

Table 1: Potential Modifications of the Gamma-Benzyl Group for Combinatorial Library Synthesis
Modification StrategyExample SubstituentsAnticipated Effect on PropertiesPotential Therapeutic Relevance
Halogen Variation-F, -Br, -IModulates halogen bonding potential, lipophilicity, and metabolic stability.Kinase inhibitors, GPCR ligands
Steric Bulk Alteration-CH₃, -C(CH₃)₃, -CF₃Probes binding pocket size and shape; influences conformational preference.Protease inhibitors, protein-protein interaction modulators
Electronic Perturbation-OCH₃, -NO₂, -CNAlters electron density of the aromatic ring, affecting π-π stacking and cation-π interactions.Epigenetic targets (e.g., HATs), enzyme inhibitors
Hydrogen Bond Donors/Acceptors-OH, -NH₂, -SO₂NH₂Introduces specific hydrogen bonding interactions to enhance binding affinity and specificity.Targeting enzymes with polar active sites

Exploration of Novel Biological Targets and Therapeutic Areas

While proline analogs have found applications in established areas like neurology and oncology, the future lies in exploring novel biological targets where the unique conformational constraints of this compound can be exploited. chemimpex.comchemimpex.com The rigid pyrrolidine (B122466) ring can orient the 4-chlorobenzyl group into specific regions of a protein's binding site that may be inaccessible to more flexible molecules, leading to novel mechanisms of action and improved selectivity.

Emerging research is focusing on complex therapeutic challenges such as protein-protein interactions (PPIs) and epigenetic modulation. PPIs often involve large, flat, and featureless interfaces that are notoriously difficult to target with traditional small molecules. Peptidomimetics built from constrained amino acids like this compound can mimic secondary structures (e.g., β-turns) and present side chains in a precise spatial arrangement to disrupt these interactions. nih.gov

Furthermore, epigenetic targets such as histone acetyltransferases (HATs) and methyltransferases are becoming increasingly important in oncology. The successful discovery of proline-based p300/CBP HAT inhibitors highlights the potential of this scaffold in epigenetics. acs.org Another promising area is the development of inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes, where pyrrolidine-based compounds have already shown significant promise. nih.govmdpi.com The specific stereochemistry and substitution pattern of this compound could be leveraged to design highly selective inhibitors for these and other novel enzyme classes.

Table 2: Emerging Biological Targets for Proline-Based Scaffolds
Target ClassSpecific ExampleRationale for Proline ScaffoldPotential Therapeutic Area
Epigenetic Modulatorsp300/CBP Histone Acetyltransferases (HATs)The rigid scaffold can position functional groups to interact with the cofactor or substrate binding sites with high specificity. acs.orgOncology, Inflammatory Diseases
ProteasesDipeptidyl Peptidase IV (DPP-IV)The pyrrolidine ring mimics the natural substrate, allowing for potent and selective inhibition. mdpi.comType 2 Diabetes, Immunology
Protein-Protein Interactions (PPIs)SH3 DomainsProline-rich motifs are natural ligands for SH3 domains; proline analogs can act as competitive inhibitors. frontiersin.orgOncology, Infectious Diseases
Collagen-Related EnzymesProlyl 4-hydroxylaseAnalogs can act as inhibitors, preventing the formation of stable collagen triple helices in fibrotic conditions. sigmaaldrich.comFibrosis, Wound Healing

Development of Advanced Computational Models for Predicting Biological Activity and Conformational Space

The biological activity of proline-containing molecules is intimately linked to the conformational preferences of the pyrrolidine ring (ring pucker) and the geometry of the preceding peptide bond (cis/trans isomerization). nih.gov Advances in computational chemistry are enabling researchers to model these subtle but critical features with increasing accuracy, providing a powerful tool for the rational design of new derivatives of this compound.

Advanced simulation techniques like Gaussian accelerated molecular dynamics (GaMD) are being employed to overcome the high energy barrier associated with proline's cis-trans isomerization, a process that occurs on a timescale often inaccessible to standard molecular dynamics simulations. nih.govnih.gov By accurately predicting the conformational ensemble of a peptide containing a modified proline residue, researchers can better understand its interaction with a biological target. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate calculated molecular descriptors (e.g., steric fields, electrostatic potential) with experimentally determined biological activity. nih.govnih.gov These predictive models can then be used to virtually screen large libraries of hypothetical analogs, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the discovery cycle.

Table 3: Computational Methods in the Design of Proline Analogs
Computational MethodParameter InvestigatedSignificance
Density Functional Theory (DFT)Proline ring pucker (endo/exo), stereoelectronic effects. nih.govPredicts the lowest energy and most populated conformation of the pyrrolidine ring.
Molecular Dynamics (MD) SimulationsBackbone torsion angles (φ, ψ), solvent interactions, overall molecular flexibility. researchgate.netSimulates the dynamic behavior of the molecule in a biological environment.
Accelerated MD (e.g., GaMD)Cis-trans isomerization of the ω torsion angle. nih.govnih.govAllows for the observation of slow conformational changes critical for biological function.
QSAR / 3D-QSAR (CoMFA, CoMSIA)Correlation of molecular fields with biological activity (e.g., IC₅₀). nih.govBuilds predictive models to guide the design of new analogs with improved potency.

Innovations in Green Chemistry Methodologies for this compound Synthesis

The pharmaceutical and chemical industries are under increasing pressure to adopt more sustainable practices. The synthesis of complex molecules like this compound and its subsequent use in solid-phase peptide synthesis (SPPS) traditionally rely on large volumes of hazardous polar aprotic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). tandfonline.comnih.gov Future research is heavily focused on replacing these substances with environmentally benign alternatives.

A significant area of innovation is the identification and validation of "green" solvents for SPPS. Candidates such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and N-formylmorpholine (NFM) are being evaluated for their ability to support efficient resin swelling, reagent solubility, and reaction kinetics. tandfonline.combiotage.comrsc.org The development of protocols using these solvents will be crucial for the sustainable production of peptides incorporating this compound.

Beyond solvent replacement, process intensification techniques are being integrated to reduce energy consumption and waste. Microwave-assisted organic synthesis (MAOS) and microwave-assisted SPPS can dramatically shorten reaction times for both the synthesis of the proline derivative itself and its incorporation into peptide chains. mdpi.combiotage.com Researchers have even demonstrated aqueous, microwave-assisted SPPS using water-dispersible Boc-amino acid nanoparticles, representing a significant step toward eliminating organic solvents entirely. mdpi.com Additionally, biocatalysis offers a powerful green alternative. The use of enzymes, such as lipases for the amidation of proline, can proceed under mild conditions, avoid hazardous reagents, and significantly improve atom economy compared to traditional chemical methods. rsc.org Applying these enzymatic or chemo-enzymatic strategies to the synthesis of functionalized prolines is a key direction for future research.

Table 4: Comparison of Traditional vs. Green Solvents for Peptide Synthesis
SolventClassificationKey PropertiesEnvironmental/Safety Concerns
N,N-Dimethylformamide (DMF)TraditionalExcellent solubilizing properties, high boiling point.Reproductive toxicity (REACH SVHC), high boiling point makes removal difficult. tandfonline.com
Dichloromethane (DCM)TraditionalGood for resin swelling, volatile.Suspected carcinogen, environmentally persistent halogenated solvent. nih.gov
2-Methyltetrahydrofuran (2-MeTHF)Green AlternativeDerived from renewable resources (e.g., corn cobs), lower toxicity. biotage.comCan form peroxides, may have lower resin swelling efficiency than DMF. tandfonline.com
γ-Valerolactone (GVL)Green AlternativeBiodegradable, derived from biomass, high boiling point. tandfonline.comCan be unstable in the presence of amines used for deprotection. tandfonline.com
N-Formylmorpholine (NFM)Green AlternativeGood performance in swelling and Fmoc-removal. rsc.orgPotential cost and long-term stability issues. tandfonline.com
Water (Aqueous Systems)Green AlternativeUltimate green solvent, non-toxic, non-flammable.Poor solubility of many organic reagents, requires specialized techniques (e.g., nanoparticles). mdpi.com

Q & A

Q. What are the standard synthetic routes for Boc-(R)-γ-(4-chlorobenzyl)-L-proline, and how can its stereochemical integrity be preserved?

The compound is typically synthesized via a multi-step process involving:

  • Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to the L-proline backbone to protect the amine functionality .
  • Benzylation : Substitution at the γ-position using 4-chlorobenzyl bromide under basic conditions (e.g., NaH/DMF) to introduce the 4-chlorobenzyl group .
  • Purification : Recrystallization or column chromatography to isolate the (R)-enantiomer, confirmed by chiral HPLC or polarimetry . Stereochemical preservation requires strict control of reaction temperature and exclusion of racemization-prone conditions (e.g., strong acids/bases).

Q. What analytical techniques are essential for characterizing Boc-(R)-γ-(4-chlorobenzyl)-L-proline?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry (e.g., γ-substitution) and Boc/benzyl group integration .
  • HPLC : Reverse-phase HPLC with UV detection (≥99% purity, C18 column, acetonitrile/water gradient) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C17_{17}H22_{22}ClNO4_4, Mw = 339.81) .

Q. How is this compound utilized in peptide/protein engineering studies?

The Boc-protected proline derivative serves as a conformationally constrained building block in:

  • Peptide synthesis : Incorporation into sequences via solid-phase methods (e.g., Fmoc chemistry) to study secondary structure effects .
  • Enzyme inhibition : Modulating active-site interactions in proteases due to steric hindrance from the 4-chlorobenzyl group .

Advanced Research Questions

Q. How can synthetic yields be optimized for Boc-(R)-γ-(4-chlorobenzyl)-L-proline in large-scale reactions?

Advanced strategies include:

  • Catalytic asymmetric benzylation : Use of chiral ligands (e.g., BINAP) with palladium catalysts to enhance enantiomeric excess (>98% ee) .
  • Solvent optimization : Replacing DMF with less polar solvents (e.g., THF) to minimize side reactions during benzylation .
  • Flow chemistry : Continuous flow systems to improve reaction homogeneity and reduce racemization .

Q. What computational methods validate the conformational effects of the 4-chlorobenzyl substituent?

  • Density Functional Theory (DFT) : Predicts energy minima for proline ring puckering and substituent orientation .
  • Molecular Dynamics (MD) : Simulates interactions in peptide chains to assess steric/electronic impacts on α-helix or β-sheet stability .

Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?

Contradictions may arise from:

  • Enantiomeric impurities : Validate purity via chiral HPLC and correlate with bioactivity .
  • Solubility variability : Use standardized solvents (e.g., DMSO/water mixtures) for in vitro assays .
  • Assay conditions : Control pH and temperature to minimize confounding variables in enzyme inhibition studies .

Methodological Challenges

Q. What are common pitfalls in Boc deprotection of this compound, and how can they be mitigated?

  • Acid sensitivity : Use mild deprotection agents (e.g., TFA/DCM at 0°C) to avoid proline ring degradation .
  • Byproduct formation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to detect premature deprotection .

Q. How can solubility issues in aqueous buffers be resolved for in vivo studies?

  • Prodrug strategies : Introduce phosphate or PEG groups at the carboxylic acid moiety .
  • Nanoparticle encapsulation : Use liposomal carriers to enhance bioavailability .

Safety and Handling

  • Storage : Store at 2–8°C in airtight containers under inert gas (N2_2/Ar) to prevent hydrolysis .
  • Hazards : Harmful if inhaled (Xn); use fume hoods and PPE (gloves, goggles) during handling .

Future Research Directions

  • Structure-Activity Relationships (SAR) : Systematic modification of the chlorobenzyl group (e.g., fluoro/cyano analogs) to enhance target selectivity .
  • In vivo stability profiling : Radiolabeling (e.g., 14^{14}C) to track metabolic pathways in model organisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.